![molecular formula C6H2F2N2S B1428432 5,6-Difluorobenzo[c][1,2,5]thiadiazole CAS No. 1293389-28-2](/img/structure/B1428432.png)
5,6-Difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
5,6-Difluorobenzo[c][1,2,5]thiadiazole is a fluorinated benzothiadiazole derivative. This compound is known for its electron-deficient properties, making it a valuable building block in the synthesis of semiconducting polymers used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluorobenzo[c][1,2,5]thiadiazole typically involves the fluorination of benzothiadiazole derivatives. One common method includes the reaction of 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole with appropriate reagents under controlled conditions . The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Migita-Kosugi-Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzothiadiazole ring can be substituted with other functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Migita-Kosugi-Stille coupling, are commonly used to form polymers.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Brominated Derivatives: Often used as starting materials for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives and polymers with enhanced electronic properties .
Scientific Research Applications
5,6-Difluorobenzo[c][1,2,5]thiadiazole has numerous applications in scientific research:
Organic Electronics: Used as a building block for semiconducting polymers in OFETs and OPVs.
Photovoltaic Devices: Incorporated into polymers to improve the efficiency of solar cells.
Light-Emitting Diodes (LEDs): Utilized in the synthesis of materials for LEDs.
Mechanism of Action
The electron-deficient nature of 5,6-Difluorobenzo[c][1,2,5]thiadiazole allows it to act as an electron acceptor in semiconducting polymers. This property enhances the electron affinity and lowers the band gap of the resulting materials, improving their performance in electronic devices . The compound interacts with molecular targets such as thiophene derivatives to form stable polymers with desirable electronic properties .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Another fluorinated benzothiadiazole derivative used in similar applications.
5,6-Difluorobenzo-[2,1,3]-thiadiazole: A closely related compound with similar electronic properties.
Uniqueness
5,6-Difluorobenzo[c][1,2,5]thiadiazole is unique due to its specific fluorination pattern, which enhances its electron-deficient nature and makes it particularly suitable for use in high-performance semiconducting polymers .
Biological Activity
5,6-Difluorobenzo[c][1,2,5]thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structure characterized by a thiadiazole ring fused with a benzene derivative. The presence of fluorine atoms at the 5 and 6 positions enhances its electronic properties, potentially influencing its interactions with biological targets. The compound's molecular formula is , and it exhibits significant stability due to its aromatic nature.
Biological Activities
The biological activities associated with this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of thiadiazoles possess significant activity against Candida albicans and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Microorganism | Activity | Reference |
---|---|---|
Candida albicans | Inhibition observed | |
Escherichia coli | Significant inhibition |
2. Anti-Cancer Properties
Thiadiazole derivatives are recognized for their anti-cancer potential. Studies have shown that compounds related to this compound can inhibit the proliferation of cancer cell lines. For example, a series of synthesized thiadiazoles were evaluated for their cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some derivatives exhibited IC50 values in the nanomolar range, indicating potent anti-tumor activity .
Cell Line | IC50 (nM) | Activity |
---|---|---|
A549 | 15 | Anti-cancer |
HeLa | 20 | Anti-cancer |
3. Anti-Inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented extensively. Compounds similar to this compound were found to significantly reduce paw edema in animal models when compared to standard anti-inflammatory drugs like indomethacin . This suggests a mechanism that may involve inhibition of pro-inflammatory mediators.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anti-Cancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
- Anti-Inflammatory Mechanism : The inhibition of nitric oxide synthase (NOS) has been proposed as a pathway through which thiadiazoles exert their anti-inflammatory effects .
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives in various biological assays:
- A study by Aliyu et al. (2021) synthesized new derivatives and tested them against multiple cancer cell lines. The results indicated that certain compounds displayed significant cytotoxicity with minimal toxicity to normal cells .
- Another investigation focused on the anti-biofilm activity against Klebsiella pneumoniae, revealing that modified thiadiazoles could inhibit biofilm formation effectively .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,6-difluorobenzo[c][1,2,5]thiadiazole (DFBT), and how do reaction conditions influence yield?
- Methodological Answer : DFBT is typically synthesized via cyclization of fluorinated benzene-1,2-diamine derivatives. For example:
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Route 1 : 4,5-Difluorobenzene-1,2-diamine reacts with thionyl chloride (SOCl₂) in the presence of triethylamine, yielding DFBT with SO₂ gas release .
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Route 2 : 1,2-Difluoro-4,5-diaminobenzene undergoes iodination in concentrated sulfuric acid, followed by Stille coupling with thiophene derivatives to form brominated intermediates (e.g., 4,7-bis(5-bromothiophen-2-yl)-DFBT) .
- Key Variables :
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Purification : Silica gel column chromatography (e.g., petroleum ether/dichloromethane mixtures) achieves yields of 48–52% .
Synthetic Route Starting Material Catalyst Yield Reference Cyclization with SOCl₂ 4,5-Difluorobenzene-1,2-diamine None ~60% Stille Coupling 4,7-Diiodo-DFBT Pd(PPh₃)₄ 52.5%
Q. How is DFBT characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- 1H/13C NMR : Peaks at δ 8.17 (s, 2H) and δ 151.62–128.48 (aromatic carbons) confirm the benzothiadiazole core and fluorinated substituents .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for intermediates like 4,7-dibromo-DFBT) .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography isolates products .
Advanced Research Questions
Q. How does fluorination at the 5,6-positions of benzothiadiazole enhance electron-deficient properties for organic photovoltaics?
- Methodological Answer : Fluorination lowers the LUMO energy (~3.8 eV), improving electron affinity. This facilitates charge transfer in donor-acceptor polymers (e.g., PDTP-DFBT), achieving power conversion efficiencies (PCEs) up to 7.9% in solar cells .
- Experimental Design :
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Device Fabrication : Blend DFBT-based polymers (e.g., PGeTPTBT) with PC71BM in dichlorobenzene, spin-coat onto ITO/PEDOT:PSS substrates .
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Performance Metrics : Optimize Jsc (17.80 mA cm⁻²) and FF (65%) via thermal annealing .
Polymer PCE (%) Voc (V) Jsc (mA cm⁻²) FF (%) Reference PDTP-DFBT 7.90 0.68 17.80 65 PGeTPTBT 5.02 0.72 12.50 58
Q. What strategies resolve contradictions in spectroscopic data for DFBT derivatives, particularly in aggregated vs. monomeric states?
- Methodological Answer :
- Aggregation-Induced Emission (AIE) : DFBT-based luminogens (e.g., DTPA-BT-F) exhibit redshifted emission (λem = 650 nm) in nanocrystalline form due to restricted intramolecular motion. Use nanoprecipitation with THF/water mixtures to stabilize AIE-active states .
- X-Ray Crystallography : Analyze dihedral angles (50.8–69.9°) between benzothiadiazole and substituents (e.g., carbazole) to explain conformational flexibility and packing discrepancies .
Q. How can DFBT be functionalized for bioimaging applications, and what are the critical biocompatibility considerations?
- Methodological Answer :
- Functionalization : Introduce carbazole via nucleophilic substitution of fluorine atoms, creating DCBT derivatives for deep-red emission .
- Biocompatibility : Encapsulate DFBT nanocrystals (NCs) in PEGylated lipids to reduce cytotoxicity. Validate via MTT assays (>80% cell viability at 100 µg/mL) .
- Experimental Workflow :
Synthesize DCBT via Pd-catalyzed C–H activation .
Characterize NCs via dynamic light scattering (DLS; size ~50 nm).
Perform STED nanoscopy with 640 nm excitation and 780 nm depletion lasers .
Q. Data Contradiction Analysis
Q. Why do reported yields for Stille coupling of DFBT intermediates vary (48–52%), and how can reproducibility be improved?
Properties
IUPAC Name |
5,6-difluoro-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBRJEYUJNJNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293389-28-2 | |
Record name | 5,6-Difluoro-2,1,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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